molecular formula C16H13N3O B7509042 6-methyl-N-quinolin-2-ylpyridine-3-carboxamide

6-methyl-N-quinolin-2-ylpyridine-3-carboxamide

Cat. No.: B7509042
M. Wt: 263.29 g/mol
InChI Key: MYPTULXNHFWNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-quinolin-2-ylpyridine-3-carboxamide, also known as MQPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MQPA is a small molecule inhibitor that has been shown to inhibit a range of enzymes, including serine proteases, metalloproteases, and cysteine proteases.

Mechanism of Action

6-methyl-N-quinolin-2-ylpyridine-3-carboxamide inhibits enzymes by binding to the active site of the enzyme, preventing substrate binding and catalysis. This compound has been shown to have a high affinity for the active site of thrombin, making it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent blood clotting. This compound has also been shown to have potential as an anti-inflammatory agent, reducing the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-N-quinolin-2-ylpyridine-3-carboxamide in lab experiments is its high potency as an enzyme inhibitor. However, one limitation is that it may have off-target effects on other enzymes, leading to unintended consequences.

Future Directions

There are several future directions for research on 6-methyl-N-quinolin-2-ylpyridine-3-carboxamide. One area of interest is its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation. Additionally, further research is needed to determine the full range of enzymes that this compound inhibits and its potential off-target effects.

Synthesis Methods

6-methyl-N-quinolin-2-ylpyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 6-methylquinoline-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-amino-3-pyridinecarboxylic acid in the presence of DCC and DMAP to yield this compound.

Scientific Research Applications

6-methyl-N-quinolin-2-ylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have inhibitory effects on a range of enzymes, including thrombin, trypsin, and chymotrypsin. This compound has also been shown to inhibit the growth of cancer cells and to have potential as an anti-inflammatory agent.

Properties

IUPAC Name

6-methyl-N-quinolin-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-6-7-13(10-17-11)16(20)19-15-9-8-12-4-2-3-5-14(12)18-15/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPTULXNHFWNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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